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Compound of Interest

Compound Name: 2-Hydroxybenzimidazole

Cat. No.: B011371 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

2-Hydroxybenzimidazole, a key heterocyclic compound with significant interest in medicinal

chemistry. By detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectroscopic data, this document serves as a crucial resource for the

identification, characterization, and quality control of this compound and its derivatives in

research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of 2-
Hydroxybenzimidazole. The following sections detail the ¹H and ¹³C NMR spectral data in

deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2-Hydroxybenzimidazole in DMSO-d₆ is characterized by signals in

the aromatic and downfield regions, corresponding to the protons of the benzimidazole core.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity Integration

N-H 10.65 Broad Singlet 2H

C4-H, C5-H, C6-H,

C7-H
6.94 - 6.98 Multiplet 4H

Table 1: ¹H NMR Spectroscopic Data of 2-Hydroxybenzimidazole in DMSO-d₆.[1]

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The

chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Assignment Chemical Shift (δ, ppm)

C=O ~154

C3a, C7a ~130

C4, C7 ~114

C5, C6 ~121

Table 2: Approximate ¹³C NMR Chemical Shifts for 2-Hydroxybenzimidazole. Note: Precise

assignments may require further 2D NMR experiments.

Infrared (IR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in 2-
Hydroxybenzimidazole. The spectrum exhibits characteristic absorption bands corresponding

to the vibrational modes of the molecule.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

3400 - 3300 N-H Stretching Strong, Broad

3100 - 3000 Aromatic C-H Stretching Medium

1700 - 1650 C=O Stretching (Amide I) Strong

1620 - 1580 C=C Stretching (Aromatic) Medium

1470 - 1350 C-H Bending Medium

750 - 700 C-H Out-of-plane Bending Strong

Table 3: Characteristic FT-IR Absorption Bands for 2-Hydroxybenzimidazole.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of 2-Hydroxybenzimidazole reveals electronic transitions within the

molecule. The absorption maxima (λmax) are influenced by the solvent and the pH of the

medium. The benzimidazole ring system acts as a chromophore, leading to distinct absorption

peaks in the UV region.[3]

Solvent λmax (nm)

Methanol ~275, ~282

Ethanol ~276, ~283

Dichloromethane ~278, ~285

Table 4: Typical UV-Vis Absorption Maxima of 2-Hydroxybenzimidazole in Various Solvents.

Note: The exact λmax can vary with concentration and solvent purity.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 2-
Hydroxybenzimidazole.

NMR Spectroscopy
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Sample Preparation:

Accurately weigh 5-10 mg of 2-Hydroxybenzimidazole for ¹H NMR and 20-25 mg for ¹³C

NMR into a clean, dry vial.[4]

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4]

Gently vortex or sonicate the vial to ensure complete dissolution.

Filter the solution through a glass wool-plugged Pasteur pipette into a clean, dry 5 mm NMR

tube.

Cap the NMR tube and wipe the exterior with a lint-free tissue before insertion into the

spectrometer.

Instrumentation and Data Acquisition:

Spectrometer: A 300 MHz or higher field NMR spectrometer.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled.

Number of scans: 1024 or more.

Relaxation delay: 2-5 seconds.

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
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Grind a small amount of 2-Hydroxybenzimidazole with anhydrous potassium bromide (KBr)

in an agate mortar and pestle to create a fine, homogeneous powder.

Compress the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier-Transform Infrared spectrophotometer.

Data Acquisition Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

A background spectrum of the empty sample compartment should be recorded prior to

sample analysis.

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of 2-Hydroxybenzimidazole in the desired spectroscopic grade

solvent (e.g., methanol, ethanol) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a concentration that gives an absorbance reading in the range of

0.2-1.0 AU (typically in the µg/mL range).

Instrumentation and Data Acquisition:

Spectrometer: A double-beam UV-Vis spectrophotometer.

Scan Range: 200-400 nm.

Blank: Use the same solvent as used for the sample solution as a reference.

Cuvettes: Use 1 cm path length quartz cuvettes.

Visualized Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-Hydroxybenzimidazole.

Workflow for Spectroscopic Analysis of 2-Hydroxybenzimidazole

Sample Preparation

Spectroscopic Techniques

Data Processing and Analysis

Structural Elucidation

2-Hydroxybenzimidazole Sample

Dissolution in
Appropriate Solvent

NMR Spectroscopy
(¹H, ¹³C)

FT-IR Spectroscopy UV-Vis Spectroscopy

NMR Data Analysis:
- Chemical Shifts

- Coupling Constants
- Integration

IR Data Analysis:
- Peak Identification

- Functional Group Assignment

UV-Vis Data Analysis:
- λmax Determination
- Molar Absorptivity

Final Structure Confirmation
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Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of 2-Hydroxybenzimidazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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